Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-
Description
Properties
CAS No. |
58810-86-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(4-acetylphenyl)propyl acetate |
InChI |
InChI=1S/C13H16O3/c1-10(14)13-7-5-12(6-8-13)4-3-9-16-11(2)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HRXFNCKGRYHBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Chloropropyl)acetophenone
Reaction Scheme :
- Friedel-Crafts Alkylation :
Benzene + 3-chloropropyl chloride → (3-Chloropropyl)benzene (AlCl₃, 80–100°C, 2–4 h). - Friedel-Crafts Acylation :
(3-Chloropropyl)benzene + Acetyl chloride → 4-(3-Chloropropyl)acetophenone (AlCl₃, 1,2,4-trichlorobenzene, 100°C, 1.5 h, 79–85% yield).
Key Data :
Acetoxylation of the Chloropropyl Chain
Reaction Conditions :
4-(3-Chloropropyl)acetophenone + Potassium acetate → 4-(3-Acetyloxypropyl)acetophenone
Mechanistic Insight :
SN2 displacement of chloride by acetate under polar aprotic conditions.
Hydroboration-Oxidation and Acetylation
Synthesis of 4-Allylacetophenone
Reaction :
Allylbenzene + Acetyl chloride → 4-Allylacetophenone (AlCl₃, CH₂Cl₂, 0–5°C, 2 h, 78% yield).
Hydroboration-Oxidation to 3-Hydroxypropyl Derivative
Conditions :
4-Allylacetophenone + BH₃·THF → Anti-Markovnikov alcohol (0°C, 1 h) → 4-(3-Hydroxypropyl)acetophenone (H₂O₂/NaOH, 65–70% yield).
Acetylation of Hydroxyl Group
Reaction :
4-(3-Hydroxypropyl)acetophenone + Acetic anhydride → Target compound (Pyridine, RT, 12 h, 94% yield).
Advantages :
- Regioselective alcohol formation (anti-Markovnikov).
- Mild acetylation conditions minimize ketone side reactions.
Direct Friedel-Crafts Acylation of Pre-Functionalized Substrates
Use of 3-Acetoxypropionyl Chloride
Reaction :
Benzene + 3-Acetoxypropionyl chloride → 4-(3-Acetyloxypropyl)acetophenone (AlCl₃, 1,2-DCE, 40°C, 3 h).
Challenges :
- Limited commercial availability of 3-acetoxypropionyl chloride.
- Yield : 68% (requires in situ acyl chloride preparation).
Oxidative Methods Involving Selenium Dioxide
Allylic Oxidation of 4-Propenylacetophenone
Reaction :
4-Propenylacetophenone + SeO₂ → 4-(3-Oxopropyl)acetophenone (Dioxane, 80°C, 4 h).
Subsequent Reduction and Acetylation :
Limitations :
Grignard Reagent-Based Alkylation
Synthesis of 4-(3-Hydroxypropyl)acetophenone
Reaction :
4-Bromoacetophenone + 3-Hydroxypropylmagnesium bromide → 4-(3-Hydroxypropyl)acetophenone (THF, −78°C to RT, 72% yield).
Acetylation
Standard acetylation conditions yield the target compound (91% yield).
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Reaction :
4-Acetylphenylboronic acid + 3-Acetoxypropyl bromide → Target compound (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h, 65% yield).
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- with structurally or functionally related compounds, emphasizing substituent variations, molecular properties, and applications:
Substituent Analysis
- Ester vs. Ether Groups : The target compound’s acetyloxypropyl group (-OAc) introduces ester functionality, enhancing lipophilicity compared to ether-linked analogs (e.g., 3-chloropropoxy). This difference impacts solubility and metabolic stability .
- Halogenation : Chlorinated analogs (e.g., 3-chloropropoxy derivatives) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions .
- Hydroxypropoxy vs. Acetyloxypropyl : Hydroxypropoxy substituents increase polarity and hydrogen-bonding capacity, whereas acetyloxypropyl groups favor esterase-mediated hydrolysis, relevant in prodrug design .
Biological Activity
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is a compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is characterized by a phenyl group substituted with an acetyloxy and propyl chain. Its molecular formula is , and it has a molecular weight of 274.31 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several areas:
- Antimicrobial Activity : Research indicates that derivatives of ethanone compounds demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds similar to ethanone have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives exhibited high inhibition rates against cyclooxygenase enzymes (COX-1 and COX-2), suggesting that ethanone may also possess similar anti-inflammatory properties .
- Antioxidant Activity : The compound has been associated with antioxidant effects, which help in reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its protective roles in various diseases .
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various ethanone derivatives. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethanone Derivative A | 16 | Staphylococcus aureus |
| Ethanone Derivative B | 32 | Escherichia coli |
| Ethanone Derivative C | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties, ethanone derivatives were tested for their ability to inhibit COX enzymes. The most potent derivative showed a COX-2 inhibition rate of 93%, which was superior to standard anti-inflammatory drugs like diclofenac .
| Compound | COX-2 Inhibition (%) | Comparison Drug |
|---|---|---|
| Ethanone Derivative D | 93 | Diclofenac (85%) |
Safety and Toxicity
While ethanone and its derivatives exhibit promising biological activities, safety assessments are crucial. According to PubChem data, ethanone shows potential toxicity when ingested or upon skin contact, indicating that it should be handled with care .
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.1–2.3 ppm (acetyl methyl), δ 4.1–4.3 ppm (acetyloxypropyl protons), and δ 7.6–8.0 ppm (aromatic protons).
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks at m/z 264.2 (C₁₄H₁₆O₃⁺) and fragment ions at m/z 147 (cleavage at the propyl group) .
- IR : Strong absorption at 1730 cm⁻¹ (C=O stretch of acetyl) and 1250 cm⁻¹ (C-O of acetyloxy) .
How should researchers address contradictory spectral data between synthetic batches?
Advanced Research Focus
Discrepancies may arise from:
- Isomeric Byproducts : Check for ortho vs. para substitution using 2D NMR (e.g., NOESY).
- Impurity Profiling : Compare HPLC retention times with reference standards (e.g., acetylated side products in ).
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .
What are the stability considerations for this compound under different storage conditions?
Q. Advanced Research Focus
- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials.
- Hydrolytic Sensitivity : The acetyloxy group is prone to hydrolysis in humid environments; use inert atmospheres (N₂) for long-term storage .
- Light Sensitivity : UV-Vis spectra () indicate absorption at 270 nm; avoid prolonged light exposure.
Are there known biological or pharmacological activities associated with this compound?
Basic Research Focus
While direct data is limited, structurally related acetophenones exhibit:
- Antimicrobial Activity : Acetylated phenolic derivatives disrupt microbial membranes.
- Enzyme Inhibition : Ketone groups may interact with catalytic sites (e.g., cytochrome P450) .
Note: Biological assays (e.g., MIC testing, enzyme kinetics) are recommended for validation.
How can researchers identify degradation products during experimental studies?
Q. Advanced Research Focus
- LC-MS/MS : Monitor for hydrolyzed products (e.g., 1-[4-(3-hydroxypropyl)phenyl]ethanone) via negative-ion mode.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze using GC-MS .
What analytical methods are recommended for quantifying this compound in complex matrices?
Q. Advanced Research Focus
- HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) and detection at 270 nm.
- Calibration Standards : Prepare in triplicate with internal standards (e.g., deuterated acetophenones) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
